9H-fluoren-9-ylmethyl N-[(2R)-1-[(2-methylpropan-2-yl)oxy]-3-oxopropan-2-yl]carbamate
Description
This compound is a carbamate derivative featuring a 9H-fluoren-9-ylmethyl (Fmoc) protecting group, commonly used in peptide synthesis to temporarily shield amine functionalities. Its structure includes a chiral (2R)-configured carbon center, a tert-butoxy (2-methylpropan-2-yl) ether group, and a ketone at the C3 position (Fig. 1). The Fmoc group enhances solubility in organic solvents (e.g., dichloromethane, DMF) and enables selective deprotection under basic conditions (e.g., piperidine). The tert-butoxy group improves steric protection and stability under acidic conditions, while the ketone may participate in further derivatization (e.g., condensation reactions). This compound is primarily utilized as an intermediate in the synthesis of bioactive molecules, though its specific applications are less documented compared to analogs .
Properties
Molecular Formula |
C22H25NO4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-[(2-methylpropan-2-yl)oxy]-3-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C22H25NO4/c1-22(2,3)27-13-15(12-24)23-21(25)26-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-12,15,20H,13-14H2,1-3H3,(H,23,25)/t15-/m0/s1 |
InChI Key |
MWRZFXOQMUTNRK-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)OC[C@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OCC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl N-[(2R)-1-[(2-methylpropan-2-yl)oxy]-3-oxopropan-2-yl]carbamate typically involves the reaction of fluorenylmethyl chloroformate with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
9H-fluoren-9-ylmethyl N-[(2R)-1-[(2-methylpropan-2-yl)oxy]-3-oxopropan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the fluorenylmethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce primary amines.
Scientific Research Applications
9H-fluoren-9-ylmethyl N-[(2R)-1-[(2-methylpropan-2-yl)oxy]-3-oxopropan-2-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals.
Industry: The compound is utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl N-[(2R)-1-[(2-methylpropan-2-yl)oxy]-3-oxopropan-2-yl]carbamate involves its ability to act as a protecting group for amines. The fluorenylmethyl group stabilizes the amine, preventing unwanted reactions during synthesis. Upon completion of the desired reactions, the protecting group can be removed under specific conditions, releasing the free amine.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations :
- The tert-butoxy group (present in the target compound and ) enhances steric protection and acid stability compared to hydroxyl-containing analogs (e.g., ).
- The ketone in the target compound and allows for nucleophilic additions (e.g., formation of hydrazones or oximes), unlike hydroxyl or ether analogs.
- Backbone length influences conformational flexibility: shorter chains (propan-2-yl) favor rigidity, while butan-2-yl analogs () enable extended hydrogen-bonding networks.
Physicochemical Properties
Table 2: Physical Property Comparison
Key Observations :
- The target compound’s oil-like consistency (similar to ) suggests lower crystallinity compared to solid analogs (e.g., ), likely due to the tert-butoxy group’s bulky nature.
- Synthesis yields for Fmoc-carbamates vary widely: tert-butoxy-containing compounds (target, ) typically exhibit lower yields (26–35%) due to steric hindrance during coupling steps, whereas hydroxylated analogs () achieve higher yields (70–85%) .
Reactivity :
- The Fmoc group in all compounds is cleaved under mild basic conditions (e.g., 20% piperidine in DMF), enabling selective deprotection in peptide synthesis .
- The ketone in the target compound and can undergo reductive amination or Grignard additions, offering pathways to diversify functionality .
Crystallographic and Spectroscopic Data
Crystal Structures :
- The target compound’s tert-butoxy group likely disrupts crystal packing, as seen in , where similar structures exhibit voids and disordered solvent molecules.
- Hydrogen bonding : Analogs with hydroxyl groups (e.g., ) form stronger intermolecular O–H···O bonds, enhancing crystallinity compared to tert-butoxy derivatives .
NMR Data :
- The tert-butoxy group’s singlet at δ 1.2–1.4 ppm (¹H) and δ 28–30 ppm (¹³C) is a diagnostic marker in all analogs .
- The Fmoc group’s aromatic signals (δ 7.2–7.8 ppm, ¹H) remain consistent across compounds .
Biological Activity
The compound 9H-fluoren-9-ylmethyl N-[(2R)-1-[(2-methylpropan-2-yl)oxy]-3-oxopropan-2-yl]carbamate , often referred to as Fmoc-carbamate, is a derivative of fluorenylmethanol that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological properties, particularly focusing on its antimicrobial and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 327.37 g/mol. The structure consists of a fluorenyl group attached to a carbamate moiety, which is known to enhance the solubility and stability of compounds in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N1O4 |
| Molecular Weight | 327.37 g/mol |
| CAS Number | 189337-28-8 |
| Appearance | White to off-white powder |
| Boiling Point | 576.497 °C |
Synthesis
The synthesis of this compound typically involves the reaction of fluorenylmethanol with appropriate carbamate precursors under controlled conditions. The process can yield high purity products suitable for biological evaluations.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various fluorenyl derivatives, including the target compound. For instance, derivatives synthesized from the fluorenyl framework exhibited significant activity against multidrug-resistant strains of bacteria and fungi. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods, revealing that certain derivatives had MIC values lower than 256 μg/mL against Gram-positive bacteria .
Anticancer Activity
Research has indicated that compounds similar to Fmoc-carbamate possess anticancer properties. In vitro studies demonstrated that these compounds could inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase, suggesting potential therapeutic applications in oncology .
Case Studies
Several case studies have highlighted the biological implications of fluorenyl derivatives:
- Study on Antimicrobial Efficacy : A study synthesized various thiazole derivatives from fluorenyl precursors and tested their activity against resistant strains. The results indicated that modifications in the fluorenyl structure could enhance antimicrobial potency .
- Anticancer Evaluation : Another research focused on evaluating the cytotoxic effects of fluorenyl-based carbamates on different cancer cell lines. Results showed that specific structural modifications led to improved efficacy in inhibiting tumor growth compared to standard chemotherapeutic agents .
Mechanistic Insights
The biological activities observed can be attributed to several mechanisms:
- Interaction with Cellular Targets : The fluorenyl moiety may interact with specific cellular proteins or nucleic acids, disrupting normal cellular functions.
- Induction of Reactive Oxygen Species (ROS) : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
